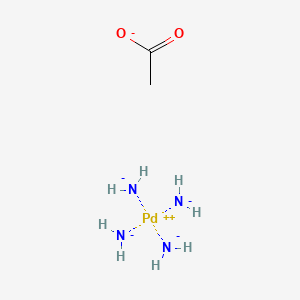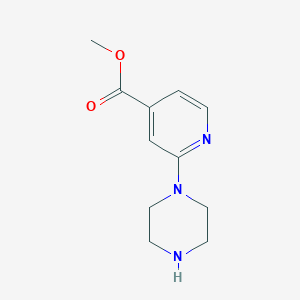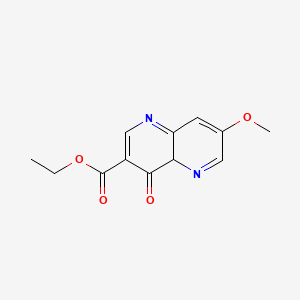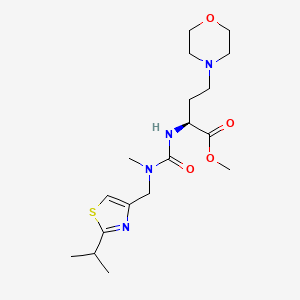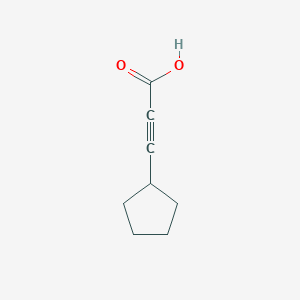
3-Cyclopentylpropiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylpropiolic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of propiolic acid where a cyclopentyl group is attached to the terminal carbon of the alkyne group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Cyclopentylpropiolic acid can be synthesized through several methods. One common approach involves the alkylation of propiolic acid with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
3-Cyclopentylpropiolic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentylpropiolic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylpropiolic acid derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentylpropiolic acid with saturated carbon-carbon bonds.
科学的研究の応用
3-Cyclopentylpropiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Cyclopentylpropiolic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The cyclopentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in various chemical reactions, forming covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
Cyclopentylpropionic acid: Similar in structure but lacks the alkyne group.
Cyclopentylacetic acid: Contains a cyclopentyl group attached to an acetic acid moiety.
Propiolic acid: The parent compound without the cyclopentyl group.
Uniqueness
3-Cyclopentylpropiolic acid is unique due to the presence of both a cyclopentyl group and an alkyne group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
3-cyclopentylprop-2-ynoic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-4H2,(H,9,10) |
InChIキー |
SFSJZLUMVZEDDT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


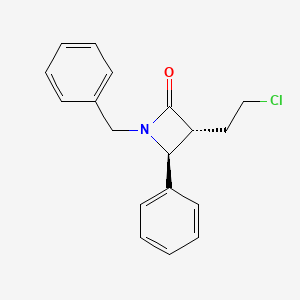
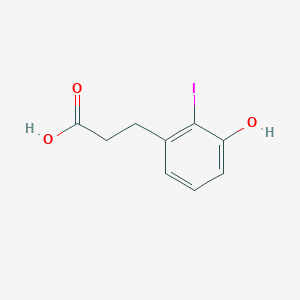
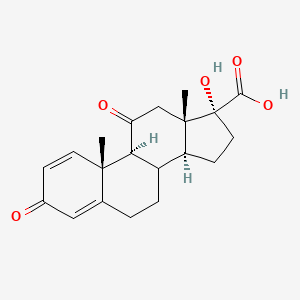

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)
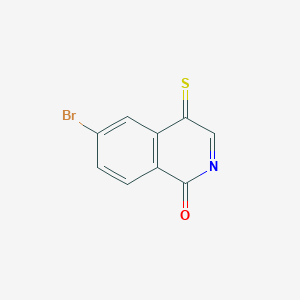
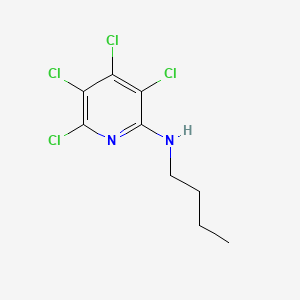
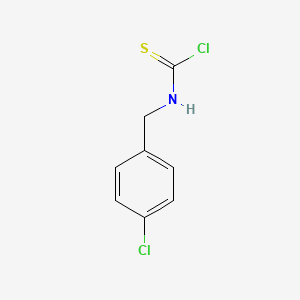

![Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)
